molecular formula C9H19N3 B3193931 (R)-1-Methyl-4-(pyrrolidin-3-yl)piperazine CAS No. 771438-38-1

(R)-1-Methyl-4-(pyrrolidin-3-yl)piperazine

Cat. No.: B3193931
CAS No.: 771438-38-1
M. Wt: 169.27 g/mol
InChI Key: SCNMGRFCMUWUNN-SECBINFHSA-N
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Description

®-1-Methyl-4-(pyrrolidin-3-yl)piperazine is a chiral compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse biological activities and are commonly used in medicinal chemistry for the development of therapeutic agents. This compound is characterized by the presence of a piperazine ring substituted with a methyl group and a pyrrolidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-Methyl-4-(pyrrolidin-3-yl)piperazine can be achieved through several synthetic routes. One common method involves the condensation of 1-methylpiperazine with 3-pyrrolidinone under basic conditions. The reaction is typically carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, and the reaction mixture is heated to reflux .

Another approach involves the catalytic hydrogenation of pyrrolylpyridine derivatives. This method uses a palladium catalyst and hydrogen gas to reduce the pyrrolylpyridine to the desired piperazine derivative .

Industrial Production Methods

Industrial production of ®-1-Methyl-4-(pyrrolidin-3-yl)piperazine often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

®-1-Methyl-4-(pyrrolidin-3-yl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions include N-oxides, reduced derivatives, and substituted piperazine derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

®-1-Methyl-4-(pyrrolidin-3-yl)piperazine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of ®-1-Methyl-4-(pyrrolidin-3-yl)piperazine involves its interaction with specific molecular targets and pathways. The compound can act as an agonist or antagonist at various receptor sites, modulating the activity of neurotransmitters and other signaling molecules. It may also inhibit specific enzymes, leading to altered biochemical pathways and physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-1-Methyl-4-(pyrrolidin-3-yl)piperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the methyl and pyrrolidine groups on the piperazine ring enhances its potential for diverse interactions with biological targets, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

1-methyl-4-[(3R)-pyrrolidin-3-yl]piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N3/c1-11-4-6-12(7-5-11)9-2-3-10-8-9/h9-10H,2-8H2,1H3/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCNMGRFCMUWUNN-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2CCNC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN(CC1)[C@@H]2CCNC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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